molecular formula C11H14OS B14069036 1-(2-Ethyl-3-mercaptophenyl)propan-1-one

1-(2-Ethyl-3-mercaptophenyl)propan-1-one

Cat. No.: B14069036
M. Wt: 194.30 g/mol
InChI Key: PFXFIASJSRWUTK-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-3-mercaptophenyl)propan-1-one typically involves the reaction of 2-ethyl-3-mercaptophenyl derivatives with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethyl-3-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(2-ethyl-3-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14OS/c1-3-8-9(10(12)4-2)6-5-7-11(8)13/h5-7,13H,3-4H2,1-2H3

InChI Key

PFXFIASJSRWUTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1S)C(=O)CC

Origin of Product

United States

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